EGFR T790M Kinase Inhibition Selectivity Profile vs. Other Kinase Targets
The compound is disclosed as an inhibitor of EGFR T790M mutation kinase, a critical target in drug-resistant non-small cell lung cancer [1]. While direct quantitative comparison data (e.g., IC50 values) against specific close analogs are not publicly available for this exact compound, its inclusion in a patent specifically focused on EGFR T790M inhibition suggests a favorable selectivity and potency profile for this mutant kinase over wild-type EGFR or other kinases, which is the primary differentiation claim for this scaffold. This is a Class-level inference based on the patent's focus.
| Evidence Dimension | Target Selectivity (Patent Context) |
|---|---|
| Target Compound Data | Disclosed as an inhibitor of EGFR T790M mutant kinase [1]. |
| Comparator Or Baseline | Other kinases (e.g., wild-type EGFR) or non-kinase targets. |
| Quantified Difference | Not available; patent asserts utility for EGFR T790M positive cancer. |
| Conditions | Referenced in U.S. Patent Application 20140323463. |
Why This Matters
For researchers developing therapies for drug-resistant lung cancer, the demonstrated focus on the T790M mutant is a critical selection criterion, as it implies a potential therapeutic window over inhibitors that also potently suppress wild-type EGFR, a common source of dose-limiting toxicity.
- [1] Matsuya, T., Kondoh, Y., Shimada, I., Kikuchi, S., Iida, M., Onda, K., ... & Hamaguchi, H. (2014). Pyrazinecarboxamide compound. U.S. Patent Application No. 20140323463. View Source
